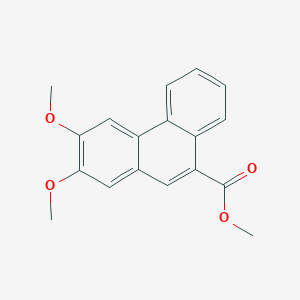
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a bromine atom, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 4-(Benzyloxy)-2-fluorobenzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzoic acid.
Reduction: Formation of 4-(Benzyloxy)-3-bromo-2-fluorobenzyl alcohol.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The presence of electron-withdrawing groups like bromine and fluorine can influence its reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
4-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde can be compared with other similar compounds such as:
4-(Benzyloxy)-2-hydroxybenzaldehyde: Lacks the bromine and fluorine atoms, making it less reactive in certain substitution reactions.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of bromine and fluorine, leading to different electronic and steric properties.
Propiedades
Fórmula molecular |
C14H10BrFO2 |
|---|---|
Peso molecular |
309.13 g/mol |
Nombre IUPAC |
3-bromo-2-fluoro-4-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C14H10BrFO2/c15-13-12(7-6-11(8-17)14(13)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
YOZBIKCUSYHUMO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)
![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)

![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
